molecular formula C17H22N2O B2464607 N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide CAS No. 2411319-13-4

N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide

Cat. No.: B2464607
CAS No.: 2411319-13-4
M. Wt: 270.376
InChI Key: WCMLFTKZROAIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry . This compound is characterized by the presence of a piperidine ring, a phenyl group, and a but-2-ynamide moiety.

Preparation Methods

The synthesis of N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide involves several steps. One common synthetic route includes the reaction of 1-methyl-4-phenylpiperidine with but-2-ynoic acid or its derivatives under specific reaction conditions . The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-3-7-16(20)18-14-17(10-12-19(2)13-11-17)15-8-5-4-6-9-15/h4-6,8-9H,10-14H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMLFTKZROAIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1(CCN(CC1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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